4-甲基磺酰基噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

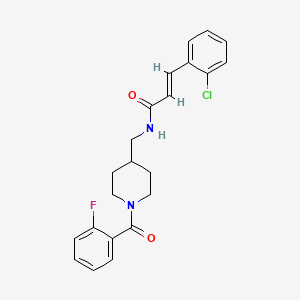

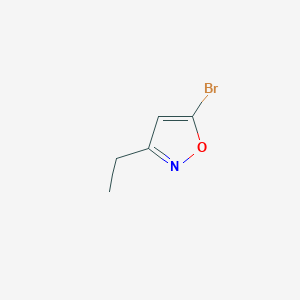

The compound 4-Methylsulfonylthiophene-2-carbaldehyde is a sulfur-containing heterocyclic aldehyde that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and materials science. The molecule consists of a thiophene ring, a common motif in organic electronics, substituted with a methylsulfonyl group and an aldehyde functional group, which are versatile handles for further chemical transformations.

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles has been reported in the literature. For instance, the synthesis of 4-arylsulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-arylsulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis and decarboxylation to yield 4-arylsulfonyl-3-carboxamidothiophenes . Additionally, the synthesis of 4H-thieno[3,2-c]chromenes is achieved through the intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes, which are obtained from the iodination of 4-chloromethylthiophene-2-carbaldehyde . These methods highlight the reactivity of thiophene carbaldehydes and their utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of certain quinolone-3-carbaldehyde derivatives, which share a similar aldehyde functionality, has been determined by single crystal X-ray diffraction studies . These structures exhibit various intermolecular interactions, such as C-H…O and π-aryl…π-aryl, which contribute to their supramolecular architecture. Although not directly related to 4-Methylsulfonylthiophene-2-carbaldehyde, these studies provide insight into the potential structural features and interactions that could be present in the molecule of interest.

Chemical Reactions Analysis

The chemical reactivity of thiophene carbaldehydes is demonstrated through various reactions. For instance, the iodination and subsequent intramolecular arylation of 4-chloromethylthiophene-2-carbaldehyde to form 4H-thieno[3,2-c]chromenes showcases the ability of the aldehyde group to participate in cyclization reactions. Additionally, the synthesis of 4-arylsulfonylthiophene-2-carboxylates indicates that the sulfonyl group can withstand nucleophilic addition reactions, which is relevant for the modification of the methylsulfonyl group in 4-Methylsulfonylthiophene-2-carbaldehyde.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Methylsulfonylthiophene-2-carbaldehyde are not directly reported, the properties of similar compounds can provide some insights. The presence of the aldehyde group is likely to influence the molecule's boiling point, solubility, and reactivity. The methylsulfonyl group may increase the compound's polarity and potentially affect its electronic properties, which could be of interest in the development of electronic materials. The thiophene ring itself is known for its aromatic stability and electronic conjugation, which are important for applications in organic electronics .

科学研究应用

生物活性标记研究

4-羟基壬烯醛(HNE)研究,重点关注其生物活性及其识别方法,突显了最初被认为是脂质过氧化物的毒性产物的化合物向氧化应激的可靠标记和信号分子的转变。这种转变强调了像4-甲基磺酰基噻吩-2-甲醛这样的化合物作为生物活性标记在检测和了解氧化应激及其对阿尔茨海默病等疾病的影响方面的潜力(Žarković,2003)。

食品中的风味化合物

对支链醛,如2-甲基丙醛和2-和3-甲基丁醛,作为食品中的重要风味化合物进行的研究,强调了了解源自氨基酸的醛的产生和降解途径的重要性。这个研究领域指出了4-甲基磺酰基噻吩-2-甲醛在食品科学中的潜在应用,特别是在风味增强和稳定性方面(Smit, Engels, & Smit, 2009)。

药代动力学和药效学

对双硫仑及其代谢物的药代动力学和药效学的综述提供了一个关于如何研究化合物代谢分解和与人体酶相互作用的示例。这种研究方法可以应用于研究4-甲基磺酰基噻吩-2-甲醛,以了解其代谢过程和潜在的药理作用(Johansson, 1992)。

环境和健康影响

对中国甲醛生产、消费、暴露水平和健康影响的研究为评估化学化合物的环境和健康影响提供了一个框架。这种方法可能与评估4-甲基磺酰基噻吩-2-甲醛的安全性和环境影响有关,特别是考虑到其潜在应用和生产过程(Tang et al., 2009)。

属性

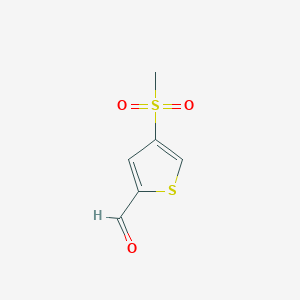

IUPAC Name |

4-methylsulfonylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c1-11(8,9)6-2-5(3-7)10-4-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBWQHARDBXULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfonylthiophene-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)

![[2-[(2-Chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone](/img/structure/B2533224.png)

![4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2533228.png)

![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)

![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)